An In-depth Technical Guide to 5-Aminooxazole-4-carbonitrile: Synthesis, Properties, and Applications in Chemical Research
An In-depth Technical Guide to 5-Aminooxazole-4-carbonitrile: Synthesis, Properties, and Applications in Chemical Research
Executive Summary: 5-Aminooxazole-4-carbonitrile, particularly its isoxazole isomer (5-amino-1,2-oxazole-4-carbonitrile), is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amino group, a cyano group, and a reactive heterocyclic core—makes it a valuable precursor for constructing more complex molecular architectures, including fused ring systems with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and critical safety considerations, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Nomenclature
The nomenclature surrounding "5-Aminooxazole-4-carbonitrile" can lead to ambiguity between two isomers: the 1,2-oxazole (isoxazole) and the 1,3-oxazole. The vast majority of scientific literature and database entries, including the primary CAS registry number, refer to the isoxazole isomer.
Primary Isomer: 5-Amino-1,2-oxazole-4-carbonitrile (5-Aminoisoxazole-4-carbonitrile)
This compound is the focus of this guide due to its prevalence in chemical databases and synthesis literature. A notable discrepancy exists in the listed CAS numbers across different suppliers and databases. The number 98027-17-9 is cited by authoritative databases like PubChem, while some commercial suppliers list 5098-15-7 .[1][2] Researchers should exercise due diligence and verify the identity of the material using analytical data, regardless of the CAS number provided. For the purpose of this guide, we will refer to the data associated with the structure validated in major chemical databases.
| Identifier | Value | Source |
| Primary CAS Number | 98027-17-9 | PubChem[1] |
| Alternative CAS Number | 5098-15-7 | ChemScene[2] |
| IUPAC Name | 5-amino-1,2-oxazole-4-carbonitrile | PubChem[1] |
| Molecular Formula | C₄H₃N₃O | PubChem[1] |
| Molecular Weight | 109.09 g/mol | PubChem[1] |
| Common Synonyms | 5-Aminoisoxazole-4-carbonitrile, 4-Cyano-5-aminoisoxazole | PubChem[1] |
| InChI Key | HAZRYIRJNFYOLH-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=NOC(=C1C#N)N | PubChem[1] |
Physicochemical and Computed Properties
Experimental data on the physical properties of 5-aminooxazole-4-carbonitrile is scarce in publicly available literature. The following table summarizes key properties computed from its chemical structure, which are valuable for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 75.84 Ų | ChemScene[2] |
| LogP (Octanol-Water Partition Coeff.) | 0.128 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bonds | 0 | PubChem[1] |
Synthesis and Manufacturing
The synthesis of substituted 5-aminoisoxazole-4-carbonitriles is efficiently achieved through a one-pot, multicomponent reaction. This approach is favored for its atom economy and operational simplicity. The core strategy involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[3]
Experimental Protocol: Multicomponent Synthesis of 5-Aminoisoxazole-4-carbonitrile Derivatives
This protocol is a representative example for synthesizing the isoxazole scaffold. The specific synthesis of the parent compound (where the 3-position is unsubstituted) would require a formaldehyde equivalent.
Materials:
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Substituted Aromatic Aldehyde (1.0 eq)
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Malononitrile (1.0 eq)
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Hydroxylamine Hydrochloride (1.0 eq)
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Ceric Ammonium Sulfate (CAS) as catalyst (catalytic amount)
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Isopropyl Alcohol (solvent)
Procedure:
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A mixture of the substituted aldehyde, malononitrile, hydroxylamine hydrochloride, and a catalytic amount of ceric ammonium sulfate is prepared in isopropyl alcohol.
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The reaction mixture is stirred and heated to reflux.
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The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/n-hexane (4:6).[3]
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Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.
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The solid product is collected by filtration, washed with cold ethanol or water, and then dried.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.
Causality and Insights: This multicomponent reaction is a powerful method for generating molecular diversity. The ceric ammonium sulfate acts as a Lewis acid catalyst, activating the aldehyde carbonyl group for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps that form the isoxazole ring. The choice of solvent and temperature is critical for achieving good yields and reaction rates.
Synthesis Workflow Diagram
Caption: Workflow for the multicomponent synthesis of isoxazole derivatives.
Chemical Reactivity and Applications in Drug Discovery
The 5-aminoisoxazole-4-carbonitrile scaffold is of significant interest to medicinal chemists. The isoxazole ring is a bioisostere for other functional groups and is found in numerous bioactive compounds, exhibiting a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4]
The molecule's utility stems from the orthogonal reactivity of its functional groups:
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Amino Group: Can be acylated, alkylated, or used in condensation reactions to build larger, more complex structures.
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Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a dienophile in cycloaddition reactions.
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Isoxazole Ring: Can participate in ring-opening reactions under certain reductive or basic conditions, providing another pathway for structural diversification.
This trifecta of reactive sites makes it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The related 5-aminopyrazole-4-carbonitrile scaffold has been extensively studied for its pharmaceutical properties, including anti-inflammatory and antibacterial activities, suggesting a similar potential for its isoxazole analogue.[5]
Role as a Versatile Synthetic Intermediate
Sources
- 1. 5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ajrcps.com [ajrcps.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Charge-Separated Form II
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}
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}
}
// Caption: MEP map showing nucleophilic (red) and electrophilic (blue) regions.
